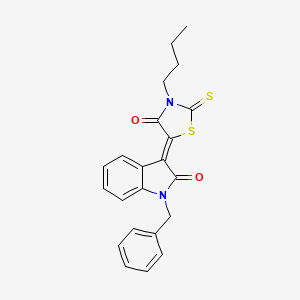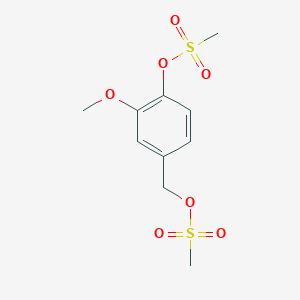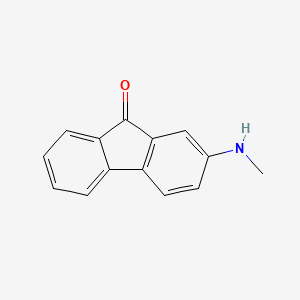
(+/-)-2,2'-Bis(dibromomethyl)-1,1'-binaphthyl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(+/-)-2,2’-Bis(dibromomethyl)-1,1’-binaphthyl is an organic compound that belongs to the class of binaphthyl derivatives. This compound is characterized by the presence of two dibromomethyl groups attached to a binaphthyl backbone. The binaphthyl structure consists of two naphthalene rings connected at the 1,1’ positions, creating a rigid and planar framework. The dibromomethyl groups add significant steric bulk and reactivity to the molecule, making it an interesting subject for various chemical studies and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (+/-)-2,2’-Bis(dibromomethyl)-1,1’-binaphthyl typically involves the bromination of 2,2’-bis(methyl)-1,1’-binaphthyl. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN). The reaction is usually performed in an inert solvent such as carbon tetrachloride or chloroform under reflux conditions. The dibromomethyl groups are introduced through a radical bromination mechanism, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of (+/-)-2,2’-Bis(dibromomethyl)-1,1’-binaphthyl follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The bromination reaction is carefully monitored, and the product is purified using techniques such as recrystallization or column chromatography.
Análisis De Reacciones Químicas
Types of Reactions
(+/-)-2,2’-Bis(dibromomethyl)-1,1’-binaphthyl undergoes various types of chemical reactions, including:
Substitution Reactions: The dibromomethyl groups can be substituted with other nucleophiles, such as amines or thiols, leading to the formation of new derivatives.
Reduction Reactions: The dibromomethyl groups can be reduced to methyl groups using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation Reactions: The compound can undergo oxidation to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions
Substitution: Nucleophiles (amines, thiols), solvents (THF, DMF), mild heating.
Reduction: Reducing agents (LiAlH4, NaBH4), solvents (ether, ethanol), room temperature.
Oxidation: Oxidizing agents (KMnO4, CrO3), solvents (acetone, water), reflux conditions.
Major Products Formed
Substitution: Various substituted binaphthyl derivatives.
Reduction: 2,2’-Bis(methyl)-1,1’-binaphthyl.
Oxidation: Binaphthyl aldehydes or carboxylic acids.
Aplicaciones Científicas De Investigación
(+/-)-2,2’-Bis(dibromomethyl)-1,1’-binaphthyl has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and polymers. It is also studied for its unique reactivity and steric properties.
Biology: Investigated for its potential as a ligand in the development of new catalysts for asymmetric synthesis.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of advanced materials, such as liquid crystals and organic semiconductors.
Mecanismo De Acción
The mechanism of action of (+/-)-2,2’-Bis(dibromomethyl)-1,1’-binaphthyl is primarily based on its ability to undergo various chemical reactions due to the presence of reactive dibromomethyl groups. These groups can participate in substitution, reduction, and oxidation reactions, leading to the formation of new compounds with different properties. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes.
Comparación Con Compuestos Similares
(+/-)-2,2’-Bis(dibromomethyl)-1,1’-binaphthyl can be compared with other similar compounds, such as:
2,2’-Bis(bromomethyl)-1,1’-binaphthyl: Similar structure but with bromomethyl groups instead of dibromomethyl groups. It has different reactivity and steric properties.
2,2’-Bis(chloromethyl)-1,1’-binaphthyl: Contains chloromethyl groups, leading to different chemical behavior and applications.
2,2’-Bis(methyl)-1,1’-binaphthyl: Lacks halogen atoms, resulting in lower reactivity and different uses.
The uniqueness of (+/-)-2,2’-Bis(dibromomethyl)-1,1’-binaphthyl lies in its high reactivity due to the presence of dibromomethyl groups, making it a valuable compound for various chemical transformations and applications.
Propiedades
Número CAS |
95026-79-2 |
|---|---|
Fórmula molecular |
C22H14Br4 |
Peso molecular |
598.0 g/mol |
Nombre IUPAC |
2-(dibromomethyl)-1-[2-(dibromomethyl)naphthalen-1-yl]naphthalene |
InChI |
InChI=1S/C22H14Br4/c23-21(24)17-11-9-13-5-1-3-7-15(13)19(17)20-16-8-4-2-6-14(16)10-12-18(20)22(25)26/h1-12,21-22H |
Clave InChI |
LPOJJGAIBYMCBV-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C=CC(=C2C3=C(C=CC4=CC=CC=C43)C(Br)Br)C(Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-(4-methoxyphenyl)-2-{(3Z)-3-[3-(2-methylpropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide](/img/structure/B11965709.png)
![N'-[(1E,2E)-3-(furan-2-yl)-2-methylprop-2-en-1-ylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11965715.png)

![2-[(5-bromo-2-hydroxybenzylidene)amino]-1H-isoindole-1,3(2H)-dione](/img/structure/B11965742.png)
![11-{(5Z)-5-[(3-{4-[(2-chlorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-yl)methylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}undecanoic acid](/img/structure/B11965747.png)



![2-[(3Z)-3-(3-hexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]-N-(4-methylphenyl)acetamide](/img/structure/B11965761.png)

![(5Z)-5-({3-[4-(Isopentyloxy)-3-methylphenyl]-1-phenyl-1H-pyrazol-4-YL}methylene)-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11965774.png)

